n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide
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Overview
Description
N-(6-Ethoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a heterocyclic compound that combines the structural features of benzothiazole and imidazole. This compound is of significant interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N-(6-Ethoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the condensation of 2-amino-6-ethoxybenzothiazole with appropriate imidazole derivatives. One common method involves the reaction of 2-amino-6-ethoxybenzothiazole with carbon disulfide and potassium hydroxide, followed by cyclization with imidazole . The reaction is usually carried out in an ethanol solvent under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-(6-Ethoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-Ethoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with various molecular targets. In antibacterial applications, it disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-(6-Ethoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide can be compared with other benzothiazole and imidazole derivatives:
N-(6-Chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide: Similar structure but with a chlorine substituent, which may alter its biological activity.
N-(6-Methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide: The presence of a methyl group can influence its chemical reactivity and biological properties.
N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide: This compound has a cyclohexane ring instead of an imidazole ring, leading to different biological activities.
Properties
Molecular Formula |
C13H12N4OS2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C13H12N4OS2/c1-2-18-9-3-4-10-11(7-9)20-12(15-10)16-13(19)17-6-5-14-8-17/h3-8H,2H2,1H3,(H,15,16,19) |
InChI Key |
RYFJHYNEJKFKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=S)N3C=CN=C3 |
Origin of Product |
United States |
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